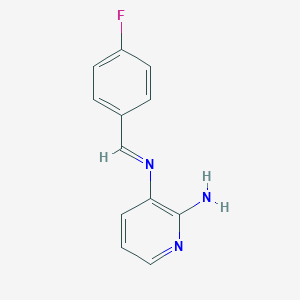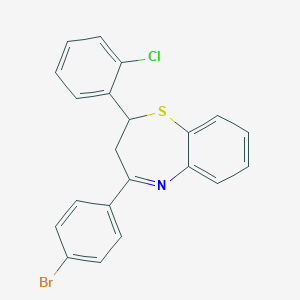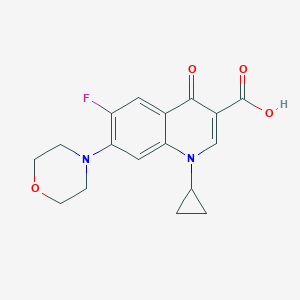
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine, also known as FBA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various cellular processes such as gene expression and chromatin remodeling. Inhibition of these enzymes by N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine may lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the replication of certain viruses.
実験室実験の利点と制限
One of the advantages of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that it is a small molecule that can easily penetrate cell membranes. This makes it a potential drug candidate for various diseases. However, one of the limitations of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and toxicity.
将来の方向性
There are several future directions for research on N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine. One direction is to further investigate its mechanism of action. This will help to better understand its potential therapeutic applications and potential side effects. Another direction is to test N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine in animal models to determine its efficacy and toxicity in vivo. Additionally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be modified to improve its pharmacokinetic properties and increase its potency. Finally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be tested in clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and 4-fluorobenzylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-viral agent. It has been shown to inhibit the replication of certain viruses such as the Zika virus.
特性
製品名 |
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine |
|---|---|
分子式 |
C12H10FN3 |
分子量 |
215.23 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
InChIキー |
VAAVBRPXIKFEMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
正規SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)



![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)